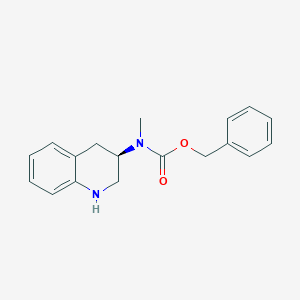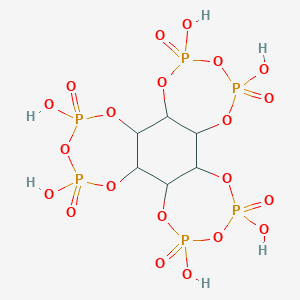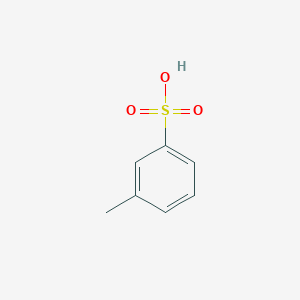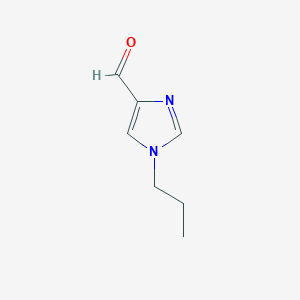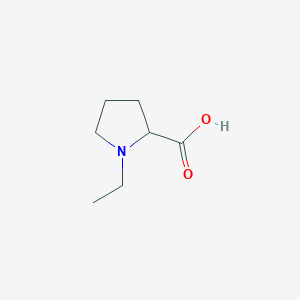
1-Ethylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“1-Ethylpyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 165552-33-0 . Its IUPAC name is 1-ethylproline . The molecular weight of this compound is approximately 143.19 .
Molecular Structure Analysis
The molecular formula of “1-Ethylpyrrolidine-2-carboxylic acid” is C7H13NO2 . The InChI code for this compound is 1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) .
Physical And Chemical Properties Analysis
The boiling point of “1-Ethylpyrrolidine-2-carboxylic acid” is approximately 243.6ºC at 760 mmHg . The flash point is around 101.1ºC . The exact mass is 143.09500 . The compound’s LogP value is 0.49320 , indicating its relative solubility in water and octanol.
Wissenschaftliche Forschungsanwendungen
Interactions with Carnosic Acid and Polymers : A study by Rodríguez-Meizoso et al. (2007) explored the interactions between carnosic acid (a potent antioxidant from rosemary) and ethylpyrrolidine methacrylate–methyl methacrylate copolymer in supercritical media. They found polar interactions between the carboxylic acid group of carnosic acid and the tertiary amine of the copolymer, suggesting charge-transfer complexes. This research has implications for using the copolymer in chromatography and purification applications (Rodríguez-Meizoso et al., 2007).
Derivatization Reagents in Chromatography : Morita and Konishi (2002) identified 2-(2-Aminoethyl)-1-methylpyrrolidine and similar compounds as selective derivatization reagents for carboxylic acids in high-performance liquid chromatography. This application is important for detecting and analyzing fatty acids and other carboxylic acid-containing compounds (Morita & Konishi, 2002).
Synthesis and Antibacterial Activity : Egawa et al. (1984) synthesized compounds with 1-ethylpyrrolidine and evaluated their antibacterial activity. Their findings contribute to the development of new antibacterial agents and further understanding of structure-activity relationships in medicinal chemistry (Egawa et al., 1984).
HPLC Method Development : Wang et al. (2015) developed an efficient high-performance liquid chromatography (HPLC) method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, demonstrating its application in analytical chemistry and pharmaceutical quality control (Wang et al., 2015).
Bioconjugation Mechanism Study : Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media using 1-ethylpyrrolidine-based compounds, contributing to the understanding of bioconjugation processes in biological and medical research (Nakajima & Ikada, 1995).
Microwave-Assisted Synthesis and Antimicrobial Activity : Sreekanth and Jha (2020) conducted microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, exploring their antimicrobial activities. This study contributes to the field of organic synthesis and antimicrobial research (Sreekanth & Jha, 2020).
Synthesis and Characterization of Polypyrrole-Silica Microparticles : Maeda, Corradi, and Armes (1995) copolymerized 1-(2-Carboxyethyl)pyrrole with pyrrole in the presence of silica particles to produce carboxylic acid-functionalized polypyrrole-silica microparticles. This research is significant for developing novel materials with potential biomedical applications (Maeda et al., 1995).
Electrochemical Investigation of Surface Attachment Chemistry : Booth et al. (2015) conducted an in-depth electrochemical investigation of carbodiimide coupling reactions on a carboxylic acid-functionalized surface, employing 1-ethylpyrrolidine-based compounds. This study aids in optimizing conditions for biosensing and other surface chemistry applications (Booth et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-ethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFKYXSWNIWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




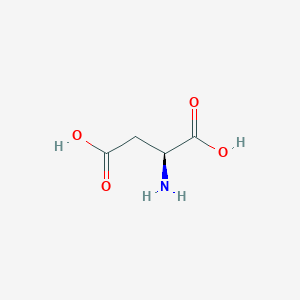
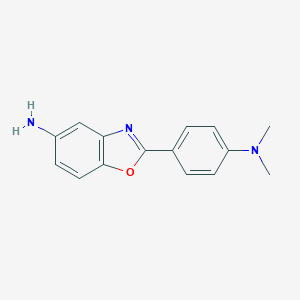

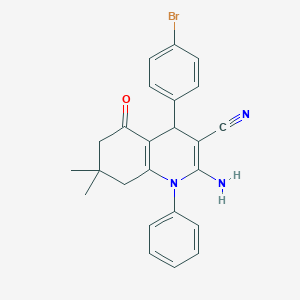
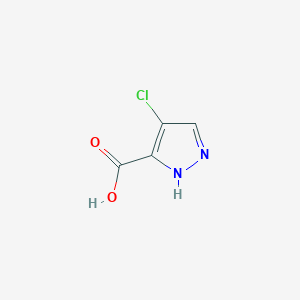
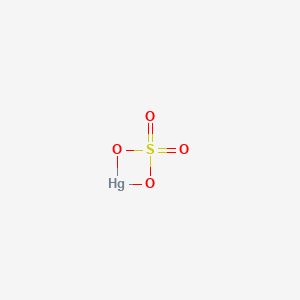
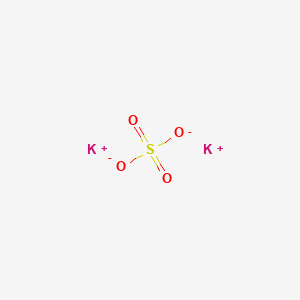
![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)
